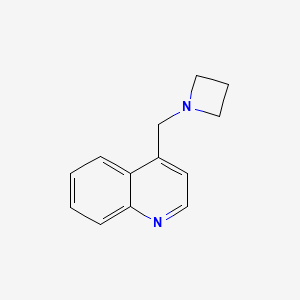

4-(1-Azetidinylmethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-(azetidin-1-ylmethyl)quinoline |

InChI |

InChI=1S/C13H14N2/c1-2-5-13-12(4-1)11(6-7-14-13)10-15-8-3-9-15/h1-2,4-7H,3,8-10H2 |

InChI Key |

JRXFVCWUBUOTIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for the 4 1 Azetidinylmethyl Quinoline Core and Structural Analogues

Overview of Established Quinoline (B57606) Synthesis Strategies in Academic Contexts

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a variety of synthetic protocols. nih.govnih.gov These methods are broadly categorized as classical name reactions, which typically involve the reaction of anilines or related aromatic amines with compounds providing a three-carbon chain to form the pyridine (B92270) ring portion of the quinoline. researchgate.net Key examples include the Skraup, Doebner-von Miller, Friedländer, Combes, and Niementowski syntheses. nih.govnih.govrsc.org These reactions are distinguished by their choice of starting materials, such as glycerol (B35011), α,β-unsaturated carbonyls, β-diketones, or β-ketoesters, and the reaction conditions employed, which often involve strong acids and high temperatures. mdpi.comresearchgate.net While effective, these traditional methods can suffer from harsh conditions and the use of toxic reagents. mdpi.com Consequently, significant research has been dedicated to developing modified and more environmentally benign procedures, including the use of microwave irradiation, ionic liquids, and various catalysts to enhance reaction rates and yields. mdpi.comnih.govnih.gov These established strategies provide the essential pathways to substituted quinolines, which serve as precursors for more complex structures like 4-(1-Azetidinylmethyl)quinoline.

Classical Name Reactions and Their Adaptations for Quinoline Derivatives

The synthesis of quinoline derivatives is dominated by a set of powerful and historically significant name reactions. These methods provide versatile access to the quinoline core, allowing for the introduction of various substituents on both the benzene (B151609) and pyridine rings. The choice of a specific classical reaction often depends on the desired substitution pattern of the final quinoline product.

The Skraup synthesis is a foundational method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. nih.govwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. wikipedia.orguop.edu.pk The reaction proceeds through several steps: first, the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pknih.gov This is followed by a Michael-type conjugate addition of the aniline to acrolein. uop.edu.pkpharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product. uop.edu.pkpharmaguideline.com

Despite its utility, the traditional Skraup reaction is known for being exothermic and potentially violent, often requiring the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk Modern adaptations have focused on mitigating these harsh conditions and improving yields. For example, microwave heating has been applied to the Skraup synthesis, and the use of sulfonic acid ionic liquids has been shown to improve the reaction outcome without the need for an external oxidant. nih.gov Another modification involves using pressure tubes (Q-tubes) and glycerol, which can act as both a reactant and a green solvent, leading to good yields under controlled conditions. nih.gov

| Skraup Synthesis Overview | |

| Reactants | Aniline, Glycerol |

| Reagents/Catalysts | Concentrated H₂SO₄, Oxidizing agent (e.g., Nitrobenzene, Arsenic acid) |

| Typical Product | Quinoline (unsubstituted at the heterocyclic ring) |

| Key Features | Exothermic reaction; in situ formation of acrolein; requires an oxidant. wikipedia.orguop.edu.pk |

| Modifications | Use of microwave irradiation, ionic liquids, pressure tubes. nih.govnih.gov |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is one of the most direct and versatile methods for preparing substituted quinolines. organicreactions.orgwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. organicreactions.orgwikipedia.orgnih.gov The process typically proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org An alternative mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

A significant advantage of the Friedländer synthesis is its ability to produce a wide range of polysubstituted quinolines by varying the two starting components. nih.govresearchgate.net However, a limitation can be the availability of the required 2-aminoaryl aldehyde or ketone precursors. researchgate.net To improve the efficiency and expand the scope of the reaction, numerous catalytic systems have been developed. While traditional catalysts include bases like sodium hydroxide (B78521) or acids, modern approaches employ a wide array of catalysts. wikipedia.orgtubitak.gov.tr These include Lewis acids (e.g., FeCl₃, CeCl₃·7H₂O, Bi(OTf)₃), Brønsted acids (e.g., toluenesulfonic acid, trifluoroacetic acid), and heterogeneous solid acid catalysts. wikipedia.orgnih.govresearchgate.net Furthermore, emerging catalytic systems such as ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts have been successfully applied to promote the Friedländer reaction under milder, more sustainable conditions. mdpi.comnih.gov

| Friedländer Synthesis Overview | |

| Reactants | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group (e.g., ketone) |

| Reagents/Catalysts | Base (e.g., NaOH), Acid (e.g., TFA), Lewis Acids (e.g., FeCl₃), Ionic Liquids, Nanocatalysts. wikipedia.orgnih.gov |

| Typical Product | Polysubstituted quinolines. nih.gov |

| Key Features | High versatility in substitution patterns; direct condensation and cyclization. wikipedia.orgnih.gov |

| Enhancements | Wide range of modern catalysts for improved efficiency, selectivity, and greener conditions. nih.govresearchgate.net |

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is an organic reaction that produces quinolines from an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This method, reported in 1881, is considered a modification of the Skraup synthesis but uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. nih.govwikipedia.org The reaction is typically catalyzed by Brønsted acids or Lewis acids like tin tetrachloride or scandium(III) triflate. wikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov An initial conjugate addition of the aniline to the α,β-unsaturated carbonyl is proposed, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which reacts with another molecule of aniline, eventually cyclizing and aromatizing to yield the quinoline product. wikipedia.org A key variation is the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from two carbonyl compounds via an aldol condensation. wikipedia.org The Doebner-Miller reaction is a valuable tool for accessing 2- and/or 4-substituted quinolines. nih.gov Recent studies have explored modifications, such as using acrolein diethyl acetal (B89532) as a superior annulation partner in dilute HCl, which significantly improves the reaction outcome. nih.gov

| Doebner-Miller Synthesis Overview | |

| Reactants | Aniline, α,β-Unsaturated carbonyl compound |

| Reagents/Catalysts | Lewis acids (e.g., SnCl₄), Brønsted acids (e.g., p-TsOH, HCl). wikipedia.org |

| Typical Product | 2- and/or 4-Substituted quinolines. nih.gov |

| Key Features | A variation of the Skraup synthesis; uses pre-formed α,β-unsaturated carbonyls. nih.govwikipedia.org |

| Variations | Beyer method (in situ generation of the unsaturated carbonyl). wikipedia.org |

The Combes quinoline synthesis, first reported in 1888, is a distinct method for preparing substituted quinolines from the reaction of anilines with β-diketones under acidic conditions. wikiwand.comwikipedia.org The reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid, which facilitates the ring closure step. wikiwand.comwikipedia.org The mechanism involves an initial condensation between the aniline and one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration. youtube.comquimicaorganica.org This enamine is then protonated by the strong acid, activating it for the subsequent intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. wikiwand.com A final dehydration step yields the substituted quinoline product. wikiwand.com

The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. wikiwand.com The regioselectivity of the cyclization, when using unsymmetrical β-diketones or substituted anilines, is influenced by both steric and electronic effects of the substituents. wikiwand.com For instance, increasing the steric bulk on the diketone can direct the formation of specific regioisomers. wikiwand.com Modifications to the classic procedure include the use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the dehydrating and cyclizing agent, which can be more effective than sulfuric acid. wikiwand.com

| Combes Quinoline Synthesis Overview | |

| Reactants | Aniline, β-Diketone |

| Reagents/Catalysts | Strong acid (e.g., concentrated H₂SO₄, PPA). nih.govwikiwand.com |

| Typical Product | 2,4-Disubstituted quinolines. wikiwand.com |

| Key Features | Condensation followed by acid-catalyzed cyclodehydration of an enamine intermediate. nih.govyoutube.com |

| Modifications | Use of polyphosphoric acid (PPA) as an alternative catalyst. wikiwand.com |

The Niementowski quinoline synthesis, reported in 1894, is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out by heating the reactants, often to high temperatures (120–130 °C or higher), which has made it less popular than other quinoline syntheses. wikipedia.org The mechanism is thought to be similar to the Friedländer synthesis, beginning with the formation of a Schiff base, followed by an intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org

Due to the often severe reaction conditions, several variations have been developed to make the process more practical. wikipedia.org One modification involves the in situ generation of an iminoketene from anthranilic acid and thionyl chloride. This reactive intermediate can then undergo a cycloaddition with a ketone to afford 4-hydroxyquinoline (B1666331) derivatives in good yields under milder conditions. clockss.org The Niementowski reaction is considered an extension of the Friedländer synthesis and is a valuable method for accessing quinolin-4-one and quinoline-4-carboxylic acid scaffolds, depending on the carbonyl-containing reactant used. organicreactions.orgresearchgate.net For instance, revisiting the reaction of anthranilic acid with ethyl acetoacetate (B1235776) revealed that under certain conditions, it can lead to more complex fused heterocyclic systems rather than the simple expected quinolone. arkat-usa.orgresearchgate.net

| Niementowski Quinoline Synthesis Overview | |

| Reactants | Anthranilic acid, Ketone or Aldehyde |

| Reagents/Catalysts | Typically heat; variations may use reagents like thionyl chloride. wikipedia.orgclockss.org |

| Typical Product | γ-Hydroxyquinoline (Quinolin-4-one) derivatives. wikipedia.org |

| Key Features | Often requires high temperatures; provides access to quinolin-4-ones. wikipedia.org |

| Modifications | Use of iminoketenes to proceed under milder conditions. clockss.org |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a classic method for preparing 2-hydroxyquinolines (2-quinolones) from the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. wikipedia.orgsynarchive.comdrugfuture.com The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.org

The general mechanism involves the reaction of an aniline with a β-ketoester to form a β-ketoanilide intermediate. This intermediate, when treated with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), undergoes cyclization to yield the quinolone. wikipedia.orgsynarchive.comdrugfuture.com The reaction conditions can influence the final product; for instance, using a large excess of PPA with benzoylacetanilide favors the formation of 2-hydroxyquinoline, while smaller amounts can lead to the competing 4-hydroxyquinoline. wikipedia.org A revised mechanism based on NMR spectroscopy suggests the involvement of a highly reactive O,O-dicationic intermediate. wikipedia.org

While the direct synthesis of this compound via the Knorr synthesis is not typical as it primarily yields 2-quinolones, the methodology is crucial for creating quinolone precursors that could be later functionalized. For example, a 2-quinolone could be converted to a 2-chloroquinoline, which then allows for further substitutions on the quinoline ring.

Modern Synthetic Approaches for Quinoline Scaffolds

While classical methods like the Knorr synthesis are robust, they often require harsh conditions, such as strong acids and high temperatures. researchgate.netnih.gov Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for quinoline synthesis.

Transition metal catalysis has become a dominant strategy for the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netias.ac.inias.ac.in Catalysts based on palladium, copper, rhodium, gold, and iron offer mild reaction conditions, high functional group tolerance, and the ability to construct complex molecules rapidly. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent. nih.gov These methods include:

Heck Coupling and Cyclization: A two-step process where an initial Heck coupling of a substituted aniline with an acrylate (B77674) is followed by an acid-catalyzed cyclization to form a quinolin-2(1H)-one. nih.gov

Tandem Reactions: Palladium catalysts can facilitate tandem or cascade reactions, where multiple bonds are formed in a single step. For example, the reaction of o-aminocinnamonitriles with arylhydrazines catalyzed by PdCl₂ can produce 2-phenylquinolines. nih.gov

Oxidative Annulation: Palladium can catalyze the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant to form 2,3-disubstituted quinolines. organic-chemistry.org This method demonstrates high regioselectivity and functional group compatibility. organic-chemistry.org

Isocyanide Insertion: A novel palladium-catalyzed strategy involves the insertion of aryl isocyanide, followed by C(sp²)–H functionalization and a [4+1] cyclization to efficiently synthesize quinoline derivatives. rsc.org

Copper-catalyzed reactions also provide an economical and efficient route. For instance, the reaction of anilines and aldehydes, using molecular oxygen as an oxidant, can proceed through C-H functionalization followed by C-N/C-C bond formation to yield substituted quinolines. ias.ac.in Other transition metals like rhodium have been used for the synthesis of aza-fused polycyclic quinolines through a double C-H bond activation process. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)₂, PPh₃, NaOAc | 2-Iodoaniline, α,β-Unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| PdCl₂, L1, TfOH | o-Aminocinnamonitriles, Arylhydrazines | Substituted 2-Arylquinolines | nih.gov |

| PdCl₂, PPh₃, Cu(TFA)₂ | o-Vinylanilines, Alkynes | 2,3-Disubstituted quinolines | organic-chemistry.org |

| Copper(I) bromide | Anilines, Aldehydes | 2,3-Disubstituted and 3-substituted quinolines | mdpi.com |

| Rhodium(III) complex | N-aryl azoles, Alkynes | Aza-fused polycyclic quinolines | nih.gov |

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, have been increasingly applied to quinoline synthesis. nih.govresearchgate.netresearchgate.nettandfonline.com These approaches offer more sustainable alternatives to traditional methods. nih.govijpsjournal.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, while improving yields. nih.govbenthamdirect.comnih.govacs.org The Friedländer quinoline synthesis, for example, can be completed in about 5 minutes in neat acetic acid under microwave heating, which serves as both a green solvent and a catalyst. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central theme. researchgate.nettandfonline.com One-pot, three-component reactions in an ethanol-water mixture have been developed to produce highly substituted quinolines. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Some modern protocols, often assisted by microwave irradiation, can proceed without any catalyst or solvent, significantly improving the environmental profile of the synthesis. researchgate.netorganic-chemistry.org

Reusable Catalysts: The use of solid-supported or recyclable catalysts, such as p-toluenesulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate, or zirconia-supported iron oxide nanoparticles, aligns with green chemistry principles by minimizing waste. researchgate.netnih.govnih.gov

Electrosynthesis: Electrochemically assisted methods, such as the Friedlander reaction, offer a sustainable and efficient route to quinolines using electric current, avoiding the need for chemical reagents and operating under mild conditions. rsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods

| Method | Conditions | Advantages | Disadvantages | Reference |

| Conventional | High temperature, strong acids/bases, hazardous solvents | Well-established, robust | Harsh conditions, long reaction times, waste generation | researchgate.netnih.gov |

| Microwave-Assisted | Rapid heating, often solvent-free or in green solvents | Drastically reduced reaction times, higher yields, energy efficient | Requires specialized equipment | nih.govbenthamdirect.comnih.gov |

| Aqueous Media | Water as solvent, often with a catalyst | Environmentally benign, low cost | Limited solubility of some organic substrates | researchgate.nettandfonline.com |

| Electrochemical | Electric current, mild conditions, reagent-free | High atom economy, sustainable, efficient | Requires electrochemical setup | rsc.org |

Specific Synthetic Routes for this compound and Azetidine-Fused Quinoline Hybrids

The direct synthesis of this compound typically involves the nucleophilic substitution of a reactive group at the 4-methyl position of the quinoline ring with azetidine (B1206935). A common precursor is 4-(chloromethyl)quinoline (B1601157) or 4-(bromomethyl)quinoline, which can be reacted with azetidine in the presence of a base to yield the target compound.

Azetidinone Scaffold Formation and Cycloaddition Reactions in Quinoline Chemistry

The azetidin-2-one (B1220530) (β-lactam) ring is a significant pharmacophore. Its synthesis in conjunction with a quinoline moiety creates hybrid molecules of high interest. The most common method for forming the azetidinone ring is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. mdpi.comderpharmachemica.com

In the context of quinoline chemistry, this involves the reaction of a Schiff base derived from a quinoline aldehyde with a ketene, which is often generated in situ from an acyl chloride and a tertiary amine. mdpi.comdoaj.org For example, 2-chloro-3-formylquinoline can be condensed with various primary aromatic amines to form the corresponding Schiff bases. These imines are then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 1,3,4-substituted 2-azetidinones bearing a quinoline substituent. doaj.org This approach allows for the creation of a diverse library of quinolinyl-azetidinones. researchgate.netresearchgate.net

Functionalization Strategies on the Azetidine Moiety

Once the azetidine or azetidinone ring is attached to the quinoline core, it can be further functionalized to modulate its properties. The Couty azetidine synthesis provides a route to enantiopure 2-cyano azetidines from β-amino alcohols, which are versatile building blocks for further chemical transformations. wikipedia.org

For a pre-formed this compound, functionalization could theoretically occur at the C-3 position of the azetidine ring. However, the reactivity of the azetidine ring in this specific context is not extensively documented in the provided search results. More commonly, diversity is achieved by using substituted azetidines in the initial coupling reaction with the quinoline precursor.

Strategies for functionalizing azetidines in other contexts include ring-opening reactions or substitutions at the C-3 position, which often require activation of the ring, for example, through N-sulfonylation.

Derivatization at the Quinoline Core for Azetidine-Containing Analogues

The chemical modification of the quinoline core in molecules that also contain an azetidine moiety presents a versatile approach for fine-tuning molecular properties. While the azetidinylmethyl group at the 4-position is established, further derivatization on the quinoline ring system allows for the systematic exploration of structure-activity relationships. Standard electrophilic aromatic substitution reactions, as well as modern cross-coupling methodologies, can be employed, although the reactivity and regioselectivity will be influenced by the existing electron-withdrawing nature of the quinoline nitrogen and the substituent at the C4 position.

Common derivatization strategies applicable to the quinoline nucleus include nitration, halogenation, and sulfonation. These reactions typically proceed at the 5- and 8-positions of the benzo-ring of the quinoline, guided by the deactivating effect of the heterocyclic nitrogen. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-4-(1-azetidinylmethyl)quinoline. Subsequent reduction of the nitro group can provide an amino functionality, which serves as a versatile handle for further diversification through acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions.

Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides another avenue for introducing functionality onto the quinoline core. The resulting halo-quinolines are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling extensive structural diversification.

More recent advancements in C-H activation and functionalization offer more direct routes to derivatize the quinoline core, potentially avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from dihydroquinolin-4(1H)-ones, indicating the potential for direct C-H amination on the quinoline scaffold. nih.gov Such strategies could be adapted to introduce new substituents at various positions of the this compound core.

The table below summarizes potential derivatization reactions on the quinoline core.

| Reaction Type | Reagents and Conditions | Potential Position(s) of Substitution | Resulting Functional Group | Potential for Further Diversification |

| Nitration | HNO₃, H₂SO₄ | 5- and 8- | -NO₂ | Reduction to -NH₂, then acylation, sulfonylation, etc. |

| Halogenation | NBS, NCS, or Br₂, Cl₂ | 3-, 5-, 6-, 8- | -Br, -Cl | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings |

| Sulfonation | Fuming H₂SO₄ | 5- and 8- | -SO₃H | Conversion to sulfonyl chlorides, sulfonamides |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5- and 8- | -C(O)R | Carbonyl chemistry (e.g., reduction, Grignard addition) |

| C-H Amination | Pd(OAc)₂, ligand, oxidant, amine | Various | -NR₂ | Further N-alkylation or arylation |

| Suzuki Coupling (from halo-derivative) | Arylboronic acid, Pd catalyst, base | Position of halogen | -Aryl | Functional groups on the new aryl ring |

| Sonogashira Coupling (from halo-derivative) | Terminal alkyne, Pd/Cu catalyst, base | Position of halogen | -C≡CR | Click chemistry, further coupling reactions |

Strategies for Diversity-Oriented Synthesis of this compound Analogues for Research Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active agents. nih.govresearchgate.net A DOS approach to generate a library of this compound analogues would involve the systematic variation of both the quinoline scaffold and the azetidine ring.

A flexible strategy could be based on a convergent synthesis where pre-functionalized quinoline precursors are coupled with a variety of substituted azetidines. For the quinoline component, established synthetic routes such as the Combes, Conrad-Limpach, or Friedländer synthesis can be adapted to produce a range of substituted quinoline-4-carbaldehydes or 4-(halomethyl)quinolines. These precursors can bear different substituents on the benzo portion of the quinoline ring, such as methoxy (B1213986), chloro, or trifluoromethyl groups, to modulate the electronic and steric properties of the final compounds.

For the azetidine component, a variety of substituted azetidines can be synthesized. Methods for producing functionalized azetidines have advanced significantly, allowing for the introduction of substituents at the 2- and 3-positions of the azetidine ring. nih.govacs.org For example, 3-substituted azetidines can be prepared and then coupled with a suitable quinoline precursor. nih.govescholarship.org This modular approach allows for the generation of a matrix of compounds where different quinoline cores are combined with different azetidine building blocks.

A potential DOS workflow could be:

Synthesis of a Quinoline Precursor Library: Generate a set of 4-formylquinolines or 4-(chloromethyl)quinolines with diverse substituents (R¹) at positions 5, 6, 7, or 8.

Synthesis of an Azetidine Building Block Library: Prepare a collection of azetidines with various substituents (R²) at the C3 position (e.g., hydroxyl, amino, fluoro, alkyl). nih.gov

Combinatorial Coupling: Couple the quinoline precursors with the azetidine building blocks. For example, reductive amination between the 4-formylquinolines and the azetidines, or nucleophilic substitution of 4-(chloromethyl)quinolines with the azetidines.

Optional Late-Stage Diversification: Further modify the generated compounds, for instance, by functionalizing a reactive group on the azetidine substituent (R²) or by derivatizing the quinoline core as described in section 2.2.3. nih.gov

The table below illustrates a hypothetical library generated through such a diversity-oriented approach.

| Quinoline Precursor (R¹ group) | Azetidine Building Block (R² group at C3) | Resulting Analogue Structure |

| H | H | This compound |

| 6-Methoxy | H | 4-(1-Azetidinylmethyl)-6-methoxyquinoline |

| 7-Chloro | H | 4-(1-Azetidinylmethyl)-7-chloroquinoline |

| H | 3-Hydroxy | 1-((Quinolin-4-yl)methyl)azetidin-3-ol |

| 6-Methoxy | 3-Hydroxy | 1-((6-Methoxyquinolin-4-yl)methyl)azetidin-3-ol |

| 7-Chloro | 3-Hydroxy | 1-((7-Chloroquinolin-4-yl)methyl)azetidin-3-ol |

| H | 3,3-Difluoro | 4-((3,3-Difluoroazetidin-1-yl)methyl)quinoline |

| 6-Methoxy | 3,3-Difluoro | 4-((3,3-Difluoroazetidin-1-yl)methyl)-6-methoxyquinoline |

| 7-Chloro | 3,3-Difluoro | 4-((3,3-Difluoroazetidin-1-yl)methyl)-7-chloroquinoline |

This combinatorial approach, leveraging modern synthetic methods for both quinoline and azetidine synthesis, can rapidly generate a large and diverse library of this compound analogues, which is essential for systematic biological screening and the development of lead compounds. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 4 1 Azetidinylmethyl Quinoline Derivatives

Impact of Substitution Patterns on the Quinoline (B57606) Nucleus on Biological Activity

Substitutions on the quinoline nucleus of 4-(1-Azetidinylmethyl)quinoline derivatives play a critical role in determining their biological activity. The type, position, and nature of these substituents can drastically alter the compound's efficacy. biointerfaceresearch.com

For instance, in the context of antimalarial 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as a chloro group, is often considered optimal for activity. nih.govpharmacy180.comyoutube.com This is a common feature in well-known antimalarial drugs like chloroquine (B1663885). youtube.com The presence of such a group can lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen, which is thought to influence the drug's accumulation in the parasite's food vacuole. nih.gov Conversely, the introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it altogether. pharmacy180.com

In the realm of anticancer research, 2,4-disubstituted quinoline derivatives have demonstrated significant potential. ijresm.com Furthermore, studies on other quinoline derivatives have indicated that substitutions at the C-5 position of the quinoline ring can lead to more potent anticancer activity compared to C-6 substituted derivatives. biointerfaceresearch.com The presence of a methoxy (B1213986) group at position 6 has been found to be biologically preferable over a methyl group or no substitution in certain antibacterial quinoline-carbonitrile derivatives. nih.gov

The following table summarizes the influence of various substituents on the quinoline nucleus based on different research findings.

| Position | Substituent | Effect on Biological Activity | Reference |

| 7 | Electron-withdrawing group (e.g., Chloro) | Optimal for antimalarial activity | nih.govpharmacy180.comyoutube.com |

| 3 | Methyl | Reduced antimalarial activity | pharmacy180.com |

| 8 | Methyl | Abolished antimalarial activity | pharmacy180.com |

| 2, 4 | Various substitutions | Potential for anticancer activity | ijresm.com |

| 5 | Various substitutions | More potent anticancer activity than C-6 substitution | biointerfaceresearch.com |

| 6 | Methoxy | Increased antibacterial activity over methyl or no substitution | nih.gov |

Role of the Azetidine (B1206935) Ring and its Position on the Quinoline Scaffold in Modulating Research Outcomes

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of this compound. Its position on the quinoline scaffold is crucial for the molecule's biological properties. The linkage at the 4-position of the quinoline ring is a common motif in many biologically active compounds. pharmacy180.comresearchgate.net

In the broader context of quinoline-amine conjugates, the nature of the amine component significantly impacts activity. The azetidine ring in this compound serves as a cyclic amine. The distance and nature of the linker between the quinoline core and the nitrogen atom are critical. For many 4-substituted quinolines, a side chain of 2-5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. pharmacy180.com In the case of this compound, the methylene (B1212753) linker and the cyclic nature of the azetidine ring define this spatial relationship.

Research on other quinoline derivatives with different linkers and terminal groups has shown that these modifications can significantly affect their biological profiles, suggesting that the specific conformation and properties of the azetidine ring are pivotal. nih.govresearchgate.net

Influence of Substituents on the Azetidine Nitrogen and Carbon Atoms

While the primary focus of many studies is on the quinoline nucleus, substituents on the azetidine ring itself can also modulate biological activity. The nitrogen atom of the azetidine ring is a key site for potential modification.

Comparative SAR Studies of this compound with other Quinoline-Amine Conjugates

To understand the unique contribution of the azetidine moiety, it is informative to compare the SAR of this compound with other quinoline-amine conjugates.

One of the most studied classes of quinoline-amine conjugates is the 4-aminoquinolines, which includes compounds like chloroquine. youtube.com These typically feature a dialkylaminoalkyl side chain at the C-4 position. pharmacy180.com The length of the alkyl chain is a critical determinant of activity, with a 4-diethylaminomethylbutylamino side chain being optimal in many cases. pharmacy180.com The substitution of a hydroxyl group on one of the ethyl groups of the tertiary amine in some 4-aminoquinolines can reduce toxicity. pharmacy180.com

The replacement of the acyclic side chain with a cyclic amine like azetidine introduces conformational rigidity. This can be advantageous or disadvantageous depending on the specific biological target. For example, in the context of antimalarial activity, the flexibility of the side chain in chloroquine is thought to be important for its mechanism of action. The more constrained nature of the azetidine ring in this compound would present a different topographical profile to a potential binding site.

Furthermore, the incorporation of an aromatic ring in the side chain, as seen in amodiaquine, leads to a compound with both reduced toxicity and activity compared to chloroquine. pharmacy180.comyoutube.com This highlights the delicate balance of steric and electronic factors in the side chain.

The table below provides a comparison of different amine side chains at the 4-position of the quinoline ring.

| Side Chain Type | Example Compound | Key SAR Observations | Reference |

| Dialkylaminoalkyl | Chloroquine | Optimal chain length of 2-5 carbons between nitrogens. Tertiary amine is important. | pharmacy180.com |

| Aromatic-containing | Amodiaquine | Reduced toxicity and activity compared to chloroquine. | pharmacy180.comyoutube.com |

| Cyclic Amine | This compound | Introduces conformational rigidity compared to acyclic side chains. |

Stereochemical Considerations in SAR Studies of this compound Analogues

Stereochemistry can play a significant role in the biological activity of chiral quinoline derivatives. For instance, the D-isomer of chloroquine is reported to be less toxic than its L-isomer. pharmacy180.com

In the case of this compound analogues, the introduction of chiral centers, either on the quinoline nucleus or on the azetidine ring, would necessitate the investigation of the individual stereoisomers. The different spatial arrangement of substituents in enantiomers or diastereomers can lead to significant differences in their binding affinity to chiral biological targets such as enzymes and receptors.

For example, if a substituent were to be introduced on one of the carbon atoms of the azetidine ring in this compound, this would create a chiral center. The (R) and (S) enantiomers could exhibit different biological activities and potencies. Therefore, stereochemical considerations are a crucial aspect of the SAR of any chiral analogues of this compound.

Mechanistic Elucidation and Molecular Target Engagement Research of 4 1 Azetidinylmethyl Quinoline Derivatives

Investigation of Molecular Interactions and Binding Affinities

The quinoline (B57606) scaffold serves as a dynamic core in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The specific molecular interactions and binding affinities of these compounds are dictated by the nature and position of substitutions on the quinoline ring system. nih.gov Computational docking and high-throughput screening methods are instrumental in identifying the functional groups that determine interactions with biological targets. researchgate.net Molecular docking studies reveal that quinoline derivatives can occupy binding cavities of enzymes. nih.gov The binding is often stabilized through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the target's active or allosteric sites. nih.gov For instance, molecular docking has shown that the nitrogen atom and oxygen on the quinoline ring can form hydrogen bonds with amino acid residues. nih.gov Structure-activity relationship (SAR) analyses help in mapping specific molecular features to understand how minor structural changes can lead to significant shifts in biological outcomes and off-target effects. researchgate.net

Enzyme Inhibition Studies

Quinoline-based compounds have been extensively studied as inhibitors of various enzymes, a property central to their therapeutic potential. nih.gov The versatility of the quinoline nucleus allows for structural modifications that can be tailored to achieve potent and selective inhibition against specific enzyme targets. nih.govnih.gov

Quinoline derivatives are recognized for their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. nih.gov Their planar structure allows them to intercalate between DNA base pairs, which is a primary mechanism for their antiproliferative activity. nih.gov This intercalation can interfere with the function of both Topoisomerase I (Topo I) and Topoisomerase II (Topo IIα), enzymes that are often overexpressed in rapidly proliferating tumor cells. mdpi.com

The inhibition of Topo IIα by certain quinoline derivatives can be potent. For example, some pyrazolo[4,3-f]quinoline derivatives have shown significant inhibition of Topo IIα catalytic activity. mdpi.com Compound 2E (a pyrazolo[4,3-f]quinoline derivative) demonstrated 88.3% inhibition of Topo IIα activity at a 100 µM dose, which is comparable to the positive control, etoposide (B1684455) (89.6% inhibition). mdpi.com In contrast, other derivatives like 2P showed only marginal inhibition of Topo I (11.6%) and were inactive against Topo IIα. mdpi.com This highlights the structural specificity required for potent inhibition. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, turning the enzyme into a cellular poison that causes DNA damage and induces cell death. nih.gov Studies with quinolone antibacterials like norfloxacin (B1679917) have shown they convert Topoisomerase IV (a type II topoisomerase) into a poisonous adduct on DNA, leading to DNA damage and triggering the SOS pathway for DNA repair. nih.gov

Table 1: Inhibition of Topoisomerase IIα by Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Concentration (µM) | % Inhibition of Topo IIα |

|---|---|---|

| 2E | 100 | 88.3 |

| 2P | 100 | Inactive |

| Etoposide (Control) | 100 | 89.6 |

Data sourced from a study on pyrazolo[4,3-f]quinoline derivatives. mdpi.com

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline derivatives have been developed as inhibitors of various kinases.

Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase (AURKA/B) Inhibition: Dual inhibition of EGFR and Aurora kinases has emerged as a promising strategy, particularly in non-small cell lung cancer (NSCLC). nih.gov Studies have shown a synergistic effect between EGFR inhibitors (like erlotinib) and AURKA inhibitors (like alisertib) in reducing cell viability and tumor growth in KRAS-mutant NSCLC models. nih.gov This combination leads to reduced activity of EGFR pathway effectors, increased aneuploidy, and enhanced cell death. nih.gov The inhibition of Aurora B kinase (AURKB) specifically has been shown to overcome resistance to EGFR inhibitors like osimertinib. nih.gov Concurrent inhibition of EGFR and AURKB can maximize apoptosis mediated by BIM and PUMA, helping to eradicate cancer cells and prevent the development of drug resistance. nih.gov

While direct data for 4-(1-Azetidinylmethyl)quinoline is limited, the broader class of quinoline derivatives shows significant potential in this area. The design of multi-target small molecules often incorporates the quinoline scaffold to simultaneously modulate different enzymatic systems involved in disease progression. researchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for neurodegenerative conditions like Alzheimer's disease, based on the "cholinergic hypothesis" which links cognitive decline to reduced levels of the neurotransmitter acetylcholine. nih.govmdpi.com The dual inhibition of both enzymes is considered a promising therapeutic strategy. nih.gov

Several quinoline derivatives have been synthesized and evaluated for their ChE inhibitory activity. researchgate.net For instance, the quinolinone derivative QN8 was identified as a potent, selective, and non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ value of 0.29 µM and a Ki of 79 nM. researchgate.netmdpi.com Docking analyses confirmed its potential as a promising lead for further development. mdpi.com Other quinolinone compounds, QN9 and DQN7 , also displayed notable inhibition of both hrAChE and hrBuChE. mdpi.com The inhibitory mechanism is often attributed to the inhibitor's ability to obstruct the entrance to the enzyme's active site. nih.gov

Table 2: Cholinesterase Inhibition by Quinolinone Derivatives

| Compound | hrAChE IC₅₀ (µM) | hrBuChE IC₅₀ (µM) |

|---|---|---|

| QN8 | 0.29 | > 10 |

| QN9 | 2.57 | 2.11 |

| DQN7 | 1.34 | 1.15 |

| Donepezil (Control) | 0.02 | 3.31 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. mdpi.com

Targeting α-glucosidase, an enzyme that catalyzes the hydrolysis of carbohydrates in the intestine, is an effective strategy for managing the hyperglycemia associated with type-2 diabetes. nih.gov Quinoline derivatives have been extensively investigated as α-glucosidase inhibitors. researchgate.net

A series of quinoline-benzothiazole hybrids demonstrated potent α-glucosidase inhibitory activity, with several compounds showing significantly lower IC₅₀ values than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov For example, compounds 8b , 8h , 8n , and 8o exhibited IC₅₀ values ranging from 38.2 to 79.9 µM. nih.gov Kinetic studies of the most active compound, 8h , revealed a non-competitive mode of inhibition with a Ki value of 38.2 µM. nih.gov Similarly, quinoline–1,3,4-oxadiazole conjugates have shown strong, non-competitive α-glucosidase inhibition, classifying them as allosteric inhibitors. nih.govscispace.com Compound 4i , a quinoline-1,3,4-oxadiazole hybrid, had an IC₅₀ of 15.85 µM, which was more potent than acarbose (IC₅₀ = 17.85 µM). nih.gov In silico docking studies suggest these compounds bind effectively to allosteric sites on the enzyme. scispace.commdpi.com

Table 3: α-Glucosidase Inhibition by Quinoline Derivatives

| Compound Series | Representative Compound | IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|---|

| Quinoline-benzothiazole | 8h | 38.2 ± 0.3 | Non-competitive |

| Quinoline-1,3,4-oxadiazole | 4i | 15.85 | Non-competitive |

| Quinoline-1,2,3-triazole | 12k | 22.47 | Non-competitive |

| Acarbose (Control) | - | 17.85 - 750.0 | - |

Data compiled from studies on various quinoline hybrids. nih.govnih.gov

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis and survival, as it removes the N-formyl group from newly synthesized polypeptides. nih.govpharmacophorejournal.com Since this process is absent in mammalian cells, PDF is a highly selective and attractive target for developing new antibacterial agents. pharmacophorejournal.comresearchgate.net

Inhibitors of PDF typically feature a "chelator + peptidomimetic" scaffold that interacts with the metal ion (usually Fe²⁺ or a Ni²⁺ surrogate in lab tests) in the enzyme's active site. pharmacophorejournal.comresearchgate.net While many PDF inhibitors are based on hydroxamic acids, research has explored other scaffolds. nih.gov Thiazole derivatives containing quinoline moieties have been studied as PDF inhibitors. researchgate.net For example, a thiazolidin-4-one derivative (3d ) and a 2,3-dihydrothiazole (B1197258) derivative (5c ), both incorporating a quinoline structure, showed good PDF inhibition activity, which was supported by docking studies indicating high binding affinity. researchgate.net Although direct studies on this compound as a PDF inhibitor are not prominent, the general success of quinoline-based structures in targeting PDF suggests this is a viable area for future investigation. researchgate.net The development of such inhibitors is crucial, as they are expected to avoid cross-resistance with existing classes of antibiotics. researchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) Interaction

Research into hybrids of 1,4-quinone with quinoline derivatives has revealed their role as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein enzyme. mdpi.com The NQO1 enzyme, which is found at high levels in many human solid tumors, including those of the breast, lung, colon, and brain, catalyzes the reduction of the quinone moiety in these hybrid compounds to a hydroquinone. mdpi.comnih.gov This enzymatic process utilizes NADH or NADPH as cofactors. nih.gov

The interaction between the 1,4-quinone portion of the hybrid molecule and the NQO1 protein results in the reduction of the quinone and the concomitant production of reactive oxygen species (ROS). mdpi.comnih.gov An elevated concentration of ROS can lead to damage of various biological macromolecules, including proteins, lipids, and nucleic acids. nih.gov The capacity of these hybrids to act as substrates for NQO1 was determined by monitoring the oxidation of NADPH to NADP+. mdpi.comnih.gov

Studies have shown that the cytotoxic effects of these quinoline-quinone hybrids are more pronounced in cell lines with higher levels of NQO1 protein. nih.gov Furthermore, the interaction has been shown to influence the expression of the tumor suppressor gene TP53. nih.gov Specifically, compounds featuring 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione components have demonstrated a significant increase in TP53 gene expression. nih.gov

A series of quinolinequinones with varied substituents have been synthesized to study the effects of these structural modifications on their metabolism by human NQO1 (hNQO1). nih.gov The rate of quinone metabolism by hNQO1 was found to be dependent on the nature of the substituent at the 2-position of the quinoline ring. For instance, with simple substituents, the metabolic rate decreases in the order of Cl > H ≈ Me > Ph. nih.gov For aromatic substituents, the reduction rate diminishes as the substituent changes from phenyl to 1-naphthyl, 2-naphthyl, and 4-biphenyl. nih.gov Notably, derivatives containing a pyridine (B92270) substituent were identified as the most effective substrates. nih.gov The toxicity of these quinones was observed to be greater in cell lines containing high NQO1 activity compared to those deficient in the enzyme. nih.gov

More recent research has identified the small molecule RBS-10, which is bioactivated by NQO1, as a potential agent to overcome resistance to certain cancer therapies. nih.gov This underscores NQO1 as a significant factor in the bioactivation of specific prodrugs within a cancerous environment. nih.gov

Nucleic Acid (DNA/RNA) Interaction Studies

Quinoline derivatives are recognized for their ability to interact with nucleic acids, a mechanism that contributes to their biological activity. nih.gov These interactions can occur through various modes, including the intercalation between DNA base pairs or binding within the minor groove of the DNA double helix. nih.govresearchgate.net The planar nature of the quinoline ring system is a key structural feature that facilitates these binding events. nih.gov

DNA Binding Modes and Affinity

The interaction of quinoline-based compounds with DNA is a critical aspect of their mechanism of action. nih.gov Some quinoline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is often associated with the planar aromatic structure of the quinoline moiety. nih.gov

Other quinoline derivatives have been shown to bind to the minor groove of the DNA. researchgate.net An in-silico study of 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicated that these compounds bind to the A/T-rich minor groove region of a B-DNA duplex. researchgate.net This binding is stabilized by the formation of hydrogen bonds between the drug molecule and the DNA base pairs. researchgate.net For example, the carbonyl group at the 2-position of the quinoline derivative can act as a hydrogen bond donor/acceptor, interacting with adenine (B156593) and guanine (B1146940) bases. researchgate.net

The affinity and mode of DNA binding can be influenced by the specific substitutions on the quinoline ring. nih.gov These interactions can disrupt DNA replication and transcription, leading to cellular dysfunction and death. nih.gov Some quinoline-based compounds have also been found to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases, through their interaction with the DNA substrate. biorxiv.org

Effects on Tubulin Polymerization

A significant mechanism of action for several this compound derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. nih.govnih.gov

Numerous studies have identified quinoline derivatives that act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.govmdpi.com For instance, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 were shown to effectively inhibit tubulin polymerization. nih.gov One compound from this series, 12c, exhibited potent inhibitory activity and was found to compete with [3H]colchicine for binding to tubulin. nih.gov Similarly, a series of quinazoline-4-tetrahydroquinoline analogues were developed as novel tubulin polymerization inhibitors targeting the colchicine site. nih.gov The co-crystal structure of one such compound, 4a4, with tubulin confirmed its binding at this site. nih.gov

The inhibitory concentration (IC50) for tubulin polymerization varies among different derivatives. For example, compound 4c, a pyridin-2-one derivative, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov Other quinoline derivatives have shown even greater potency, with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net

The table below summarizes the tubulin polymerization inhibition data for selected quinoline derivatives.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Compound 4c | 17 ± 0.3 | nih.gov |

| Compound 3b | 13.29 | researchgate.net |

| Compound 3d | 13.58 | researchgate.net |

| Compound 12c | Not explicitly stated, but potent | nih.gov |

| Compound 4a4 | Not explicitly stated, but potent | nih.gov |

| Colchicine (Reference) | 9.21 | researchgate.net |

Cellular Pathway Modulation in In Vitro Models

Derivatives of this compound have been shown to modulate various cellular pathways in in vitro cancer models, leading to outcomes such as cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest Induction

A common effect of quinoline derivatives in cancer cells is the induction of cell cycle arrest, which prevents the cells from progressing through the division cycle and proliferating. nih.govnih.govnih.gov This arrest is often observed at the G2/M phase of the cell cycle, a critical checkpoint for ensuring proper cell division. nih.govnih.govnih.gov

For example, compound 4c, a quinoline derivative developed as a tubulin polymerization inhibitor, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Similarly, compound 12c, a quinoline analogue of combretastatin A-4, also caused G2/M phase arrest in MCF-7 cells. nih.gov The inhibition of tubulin polymerization is a primary cause of this G2/M arrest, as it disrupts the formation of the mitotic spindle, which is necessary for chromosome segregation. nih.govnih.gov

Some quinoline derivatives can also induce cell cycle arrest at other phases. For instance, a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was reported to cause cell cycle arrest in the S phase in MCF-7 cells. nih.govresearchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives showed that compound 9a arrested the cell cycle at the S phase in Hela cells, while compound 14g caused G2/M arrest in MCF7 cells and S phase arrest in HCT-116 cells. mdpi.com

The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins. This can include the upregulation of tumor suppressor genes like p53 and the modulation of cyclin-dependent kinase (CDK) inhibitors such as p21. nih.govnih.gov

The table below provides examples of cell cycle arrest induced by quinoline derivatives in different cancer cell lines.

| Compound | Cell Line | Phase of Cell Cycle Arrest | Reference |

| Compound 4c | MDA-MB-231 | G2/M | nih.gov |

| Compound 12c | MCF-7 | G2/M | nih.gov |

| Compound 6a | MCF-7 | S phase | nih.govresearchgate.net |

| Compound 9a | Hela | S phase | mdpi.com |

| Compound 14g | MCF-7 | G2/M | mdpi.com |

| Compound 14g | HCT-116 | S phase | mdpi.com |

Apoptosis Induction Mechanisms

In addition to cell cycle arrest, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This is a crucial mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents.

The induction of apoptosis by these compounds often involves the mitochondrial-dependent pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner proteins of apoptosis. nih.gov For example, compound 12c was found to induce apoptosis in MCF-7 cells through a mitochondrial-dependent pathway. nih.gov

Key molecular events in the apoptotic process induced by quinoline derivatives include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The activation of caspase-9 has also been observed. nih.gov Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. nih.gov This includes the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2. nih.gov

The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic effects of some quinoline derivatives. nih.gov High levels of ROS can induce cellular stress and damage, ultimately triggering the apoptotic cascade. nih.gov

The table below highlights the key mechanisms of apoptosis induction by various quinoline derivatives.

| Compound | Cell Line | Key Apoptotic Events | Reference |

| Compound 12c | MCF-7 | Mitochondrial-dependent pathway, ROS generation | nih.gov |

| 6MN-4-AQ | PANC-1, MIA PaCa-2 | Caspase-3 activation, PARP cleavage | nih.gov |

| Compound 6a | MCF-7 | DNA fragmentation, upregulation of caspase-3 and BAX, downregulation of BCL-2 | nih.gov |

| Compounds 3a, 2b, 5a | Various | Induction of apoptosis confirmed by DAPI and PI staining | nih.gov |

Inhibition of Cell Migration and Angiogenesis

Research into the anticancer properties of quinoline derivatives has identified several mechanisms that contribute to their ability to inhibit cell migration and angiogenesis, key processes in tumor growth and metastasis. While studies focusing specifically on this compound are limited in this context, the broader class of quinoline compounds offers significant insights.

One primary target for quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in regulating cell growth and proliferation. nih.gov Anilinoquinolines and anilinoquiazolines are two common classes of inhibitors that target the intracellular kinase domain of EGFR. nih.gov For instance, a series of 4-anilinoquinoline-3-carboxamide derivatives have been designed and synthesized as potential EGFR inhibitors, with some compounds showing significant activity against breast cancer cell lines. nih.gov

Another key mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. A group of 4-(imidazolylmethyl)quinoline derivatives carrying a methylsulfonyl pharmacophore were developed as selective COX-2 inhibitors. nih.gov Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, interacting with Arg(513). nih.gov The inhibition of COX-2 can suppress angiogenesis and tumor growth. The most potent of these compounds was identified as 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline. nih.gov

These findings indicate that quinoline derivatives can effectively target signaling pathways crucial for cell migration and the formation of new blood vessels, highlighting their potential in oncology.

Mechanisms of Action in Antimicrobial Research

The versatile quinoline scaffold has been extensively explored for the development of new antimicrobial agents, leading to the discovery of derivatives with potent activity against a wide range of pathogens. The mechanisms of action are diverse and often specific to the type of microorganism.

Antibacterial Mechanisms

The antibacterial action of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These type II topoisomerases are crucial for DNA replication, repair, and recombination; their inhibition leads to the cleavage of bacterial DNA and rapid cell death. researchgate.net

Synthetic quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov Some quinoline-based compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 1.0 μg/mL against C. difficile. nih.gov Quinoline-based hydroxyimidazolium hybrids have also been identified as potent anti-staphylococcal molecules, with one hybrid showing a MIC value of 2 µg/mL against S. aureus. nih.gov

The antibacterial spectrum of quinoline derivatives extends to Gram-negative bacteria as well, although some derivatives show more selective activity. biointerfaceresearch.com The nature and position of substituents on the quinoline ring are critical in determining the potency and spectrum of antibacterial activity. researchgate.net

| Compound Class | Target Organism(s) | Mechanism of Action | Reference(s) |

| Ring-Substituted Quinolines | Gram-positive bacteria (C. difficile, MRSA, MRSE, VRE) | Not specified, potent activity observed. | nih.gov |

| Quinoline-based Amino Acid Derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Not specified, broad activity. | biointerfaceresearch.com |

| Quinoline-based Hydroxyimidazolium Hybrids | S. aureus, K. pneumoniae | Not specified, potent anti-staphylococcal activity. | nih.gov |

| Thioacyl 4-Aminoquinolinium Salts | Coagulase-Negative Staphylococci | Inhibition of DNA gyrase and topoisomerase IV. | researchgate.net |

| Quinazolin-4(3H)-one Derivatives | E. coli, B. subtilis, S. aureus | Inhibition of DNA gyrase. | mdpi.com |

Antifungal Mechanisms

Quinoline derivatives have demonstrated significant antifungal properties against a variety of human and plant pathogens. One of the primary mechanisms of antifungal action involves the disruption of the fungal cell membrane. nih.gov

Studies on certain quinoline derivatives against the plant pathogen Botrytis cinerea revealed that these compounds can cause abnormal morphology of the cell membrane, leading to increased permeability and the subsequent release of cellular contents. nih.gov One particularly potent compound, Ac12, showed superior fungicidal activity compared to the commercial fungicide boscalid. nih.gov

Against human pathogens, quinoline derivatives have shown selective action. For example, certain derivatives are active against Candida species, while others are more effective against dermatophytes. nih.gov Quinoline-based hydroxyimidazolium hybrids have displayed notable activity against Cryptococcus neoformans, with MIC values of 15.6 µg/mL, and also against other opportunistic fungi like Candida spp. and Aspergillus spp. nih.govnih.gov The versatility of the quinoline nucleus allows for modifications that can optimize antifungal potency and selectivity. nih.gov

| Compound/Derivative Class | Target Fungi | Mechanism of Action | Reference(s) |

| Compound Ac12 (a quinolinol derivative) | S. sclerotiorum, B. cinerea | Causes abnormal cell membrane morphology, increases permeability, releases cellular contents. | nih.gov |

| Quinoline Derivatives | Candida spp., Dermatophytes | Selective action, specific mechanism not detailed. | nih.gov |

| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans, Candida spp., Aspergillus spp. | Not specified, potent activity observed. | nih.gov |

Antituberculosis Mechanisms

Derivatives of quinoline are at the forefront of antituberculosis research, with several compounds exhibiting potent activity through novel mechanisms of action. A key target is the energy metabolism of Mycobacterium tuberculosis (Mtb).

One major mechanism is the inhibition of the Mtb ATP synthase, which is the mode of action for the diarylquinoline drug bedaquiline. nih.gov This inhibition disrupts the pathogen's ability to generate energy, leading to cell death. nih.gov

Another critical target is the cytochrome bc1 oxidoreductase complex (QcrB unit). semanticscholar.org Certain 4-substituted thio-quinolines are believed to target this complex, resulting in the depletion of intracellular ATP. semanticscholar.org

Furthermore, some quinoline derivatives, such as arylated quinoline carboxylic acids and fluoroquinolones, function by inhibiting Mtb DNA gyrase, a mechanism shared with their antibacterial counterparts. nih.gov The GyrB subunit of this enzyme is considered a promising target for overcoming drug resistance. nih.gov The discovery of various ring-substituted 4-methylquinolines has opened up a new class of potential anti-tuberculosis agents. nih.govresearchgate.net

Antimalarial Mechanisms (e.g., Heme detoxification, Falcipain-2 inhibition)

The quinoline core is central to many antimalarial drugs, and their mechanisms of action are primarily focused on disrupting processes essential for the parasite's survival within red blood cells. nih.govnih.gov

Heme Detoxification During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole to obtain amino acids. nih.govnih.gov This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.govnih.gov

The 4-aminoquinoline (B48711) drugs, such as chloroquine (B1663885) and amodiaquine, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite. nih.govnih.gov Here, they interfere with heme detoxification by binding to heme and inhibiting its polymerization into hemozoin. nih.govnih.govesr.ie The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and cell death. nih.govnih.gov This mechanism is a hallmark of many quinoline-based antimalarials. nih.gov

Falcipain-2 Inhibition Another crucial process for the parasite is the degradation of hemoglobin, which is mediated by a series of proteases. Falcipain-2, a papain-family cysteine protease located in the food vacuole, is a key enzyme in this pathway. nih.govrsc.orgnih.gov Inhibition of falcipain-2 disrupts hemoglobin degradation, starving the parasite of essential amino acids and arresting its development. nih.govrsc.org

Several quinoline derivatives have been specifically designed as inhibitors of falcipain-2. nih.govrsc.orgresearchgate.net For example, quinoline-triazole hybrids have been shown to bind to the active site of falcipain-2, inhibit its catalytic activity, and arrest parasite growth at the trophozoite stage. nih.govrsc.orgrsc.org Computational studies have elucidated the mechanism of covalent inhibition, where the inhibitor forms a Michael adduct with the Cys42 thiol group in the enzyme's active site. nih.gov

| Mechanism | Description | Key Quinoline Examples | Reference(s) |

| Heme Detoxification Inhibition | Accumulation in the parasite's food vacuole, where they prevent the polymerization of toxic heme into inert hemozoin, leading to parasite death. | Chloroquine, Amodiaquine, Piperaquine | nih.govnih.govnih.govesr.ie |

| Falcipain-2 Inhibition | Inhibition of a key cysteine protease involved in hemoglobin degradation, which starves the parasite of amino acids and halts development. | Quinoline-triazole hybrids, Pyrazolyl chalcones with a quinoline scaffold | nih.govrsc.orgnih.govresearchgate.netrsc.org |

Anti-inflammatory Research Mechanisms

Quinoline derivatives exhibit a broad range of anti-inflammatory activities by targeting several key pharmacological pathways and mediators of inflammation. nih.goveurekaselect.com

A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. nih.gov Selective COX-2 inhibitors reduce the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov

Quinoline derivatives also suppress the production of nitric oxide (NO), another important inflammatory mediator. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated potent NO inhibitory activity by downregulating iNOS protein expression. tbzmed.ac.ir

Furthermore, these compounds can modulate the expression of pro-inflammatory cytokines and transcription factors. Research on an indolo[2,3-b]quinoline derivative showed it could significantly decrease levels of interleukin 1-beta (IL-1β) and the transcription factor nuclear factor kappa-B (NF-κB), both of which are central to the inflammatory response. nih.govfao.org The same compound also reduced levels of matrix metalloproteinase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation. nih.govfao.org

These multi-targeted anti-inflammatory actions make quinoline derivatives a promising scaffold for the development of new treatments for a variety of inflammatory conditions. nih.gov

Antiviral Research Mechanisms

While specific studies on this compound are not available, the quinoline scaffold is a cornerstone in the development of various antiviral agents. nih.govnih.gov Research into quinoline derivatives has identified several mechanisms through which they can inhibit viral replication and activity. These compounds have shown promise against a wide range of viruses, including Zika virus, dengue virus, herpesviruses, human immunodeficiency virus (HIV), and coronaviruses. nih.govnih.gov

One of the primary antiviral mechanisms of certain quinoline derivatives is the disruption of viral entry and replication processes. For instance, some derivatives are thought to interfere with the acidification of endosomes, a critical step for many viruses to release their genetic material into the host cell. nih.gov Others have been shown to inhibit key viral enzymes. For example, in studies on dengue virus, novel quinoline derivatives were found to impair the accumulation of the viral envelope glycoprotein (B1211001), suggesting a mechanism that acts on the early stages of infection without being directly virucidal. nih.gov

Furthermore, research has explored the inhibition of host-cell enzymes that are essential for viral replication. This approach can offer broad-spectrum antiviral activity and may reduce the likelihood of viral resistance. nih.gov For example, some quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis, which is in turn necessary for viral replication. nih.gov

The structural diversity of quinoline derivatives allows for a wide range of structure-activity relationships (SAR). Modifications to the quinoline core can significantly impact the antiviral potency and the specific mechanism of action. nih.govnih.gov

Table 1: Examples of Antiviral Activity in Quinoline Derivatives

| Compound Class | Virus | Proposed Mechanism of Action | Reference |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Inhibition of ZIKV replication and RNA production. | nih.gov |

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Impairment of viral envelope glycoprotein accumulation, acting on early stages of infection. | nih.gov |

| 4-Quinoline Carboxylic Acid Analogues | Vesicular Stomatitis Virus (VSV), Influenza | Inhibition of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for pyrimidine biosynthesis. | nih.gov |

| Indole-Quinoline Hybrids | Tobacco Mosaic Virus (TMV) | Binding to and disrupting the three-dimensional structure of the TMV coat protein, inhibiting viral assembly. | nih.gov |

Antiprion Research Mechanisms

Similar to the antiviral research landscape, there is no specific literature on the antiprion mechanisms of this compound. However, the quinoline scaffold has been a significant focus in the search for therapeutics against prion diseases. nih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netresearchgate.netresearchgate.net

Research on various quinoline derivatives has shown their ability to inhibit the formation and accumulation of PrPSc in infected cells. nih.gov A key proposed mechanism is the direct interaction with PrP, thereby stabilizing the native PrPC conformation or inhibiting the conversion to the PrPSc state. Some quinoline-based compounds, such as quinacrine (B1676205) and its analogs, have been studied for their ability to interfere with the prion replication process. nih.gov

Structure-activity relationship studies have been crucial in identifying the features of quinoline derivatives that are essential for their antiprion activity. These studies have revealed that the nature and position of substituents on the quinoline ring, as well as the type of linker and terminal groups, can dramatically influence their efficacy. nih.govresearchgate.net For instance, a study of a library of quinoline derivatives found that certain sulfonamide- and amide-containing polyquinolines exhibited potent antiprion activity, with some compounds being 10 to 100 times more potent than chloroquine. nih.gov

Interestingly, research has also pointed to an overlap between the molecular targets for antiprion and antimalarial quinoline derivatives, suggesting a common mechanism related to the inhibition of protein aggregation. nih.govresearchgate.net

Table 2: Antiprion Activity of Selected Quinoline Derivatives

| Compound Series | Key Structural Features | Outcome of Research | Reference |

| Sulfonamide Quinoline Derivatives | Varied substituents on the sulfonamide group | Demonstrated potent antiprion activity in ScN2a cells, with some derivatives showing EC50 values in the low micromolar range. Similar structure-activity relationships to antimalarial effects were observed. | nih.gov |

| Amide-Containing Polyquinolines | Aromatic substituents with bulky or hydrophobic groups | Showed significant antiprion activity, with para-substitution on a phenyl ring generally leading to higher potency. | nih.gov |

| Quinacrine Analogs | Replacement of the basic alkyl side chain with various phenyl residues | Several analogs showed a more favorable antiprion profile than quinacrine in terms of potency and activity across different prion-infected cell models. | nih.gov |

Computational Chemistry and in Silico Approaches in Research on 4 1 Azetidinylmethyl Quinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding how a compound like 4-(1-Azetidinylmethyl)quinoline might interact with a biological target at the atomic level.

Prediction of Binding Modes and Key Residue Interactions

Docking studies are fundamental in predicting how a ligand, such as a quinoline (B57606) derivative, fits into the binding site of a target protein. These predictions illustrate the specific binding mode and identify the key amino acid residues that stabilize the interaction.

For the quinoline scaffold, research has shown several recurring interaction patterns with various protein targets. A pivotal interaction often involves the quinoline ring itself, which can engage in π-π stacking with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) within the binding pocket. nih.govnih.gov For instance, in studies of quinoline derivatives targeting the c-Met kinase, π-π stacking with Tyr1159 was identified as a critical stabilizing interaction. nih.gov

Furthermore, the nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor. It can form crucial hydrogen bonds with backbone or side-chain hydrogen bond donors of the receptor, such as the amino group of a Methionine (Met) residue. nih.gov Docking studies on 4-anilinoquinoline-3-carbonitriles targeting the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of hydrogen bonding in achieving stable binding. nih.gov

In the case of this compound, the azetidinyl group and the methyl linker introduce additional possibilities for interaction. The nitrogen atom of the azetidine (B1206935) ring can act as a hydrogen bond acceptor, while the entire substituent can form van der Waals and hydrophobic interactions with nonpolar residues in the binding site. Docking studies on similar quinoline-thiazole hybrids targeting the BCR-ABL1 tyrosine kinase have shown that such interactions with residues like Met318 are key to their binding. scielo.br

Table 1: Examples of Key Residue Interactions for Quinoline Derivatives from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Not specified | High affinity binding |

| 4-Anilinoquinolines | c-Met Kinase | Tyr1159, Met1160 | π-π stacking, Hydrogen bond |

| Thiazinanone/quinolone hybrids | S. aureus MurB | Not specified | Molecular interaction |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Met318 | Hydrogen bond |

This table presents data from studies on various quinoline derivatives to illustrate common interaction patterns.

Scoring Functions and Binding Affinity Predictions